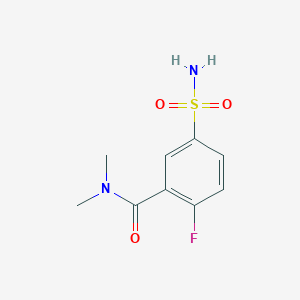
2-fluoro-N,N-dimethyl-5-sulfamoylbenzamide
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-fluoro-N,N-dimethyl-5-sulfamoylbenzamide involves several stepsThe reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2-fluoro-N,N-dimethyl-5-sulfamoylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under
Activité Biologique
2-Fluoro-N,N-dimethyl-5-sulfamoylbenzamide is a chemical compound that belongs to the class of sulfamoylbenzamides, which are recognized for their potential biological activities, particularly in medicinal chemistry. This compound features a unique molecular structure characterized by the presence of a fluorine atom, dimethyl groups, and a sulfamoyl functional group attached to a benzamide backbone. Its biological activity has garnered attention primarily for its potential as an antiviral agent, especially against the Hepatitis B virus (HBV).
- Molecular Formula : C₉H₁₃F₁N₂O₃S
- Molecular Weight : 232.27 g/mol
- Structure : The compound's structure includes functional groups that may influence its interaction with biological targets, particularly due to the lipophilicity introduced by the fluorine atom.
Research indicates that this compound acts primarily as an inhibitor of HBV encapsidation. The mechanism involves interference with viral RNA encapsidation processes, which are crucial for viral replication. This inhibition is facilitated by the compound's ability to interact with viral proteins involved in capsid assembly, thereby preventing the formation of infectious viral particles.
Biological Activity Data
| Activity Type | Description | EC50/IC50 Values |
|---|---|---|
| Antiviral | Inhibits HBV replication by disrupting RNA encapsidation | EC50: 5 μM |
| Cytotoxicity | Exhibits low cytotoxicity in human cell lines | CC50 > 100 μM |
Case Studies and Research Findings
- Antiviral Efficacy : A study demonstrated that this compound effectively inhibits HBV replication in vitro, showing an effective concentration (EC50) of approximately 5 μM. This suggests a promising therapeutic potential against HBV infections .
- Structural Similarities and Variations : Comparative studies with other sulfamoylbenzamide derivatives have highlighted the unique properties of this compound. For instance, compounds like N,N-Dimethyl-4-sulfamoylbenzamide and 5-Sulfamoyl-2-chlorobenzamide show different antiviral efficacies due to variations in their chemical structures .
- Mechanistic Insights : Molecular dynamics simulations have provided insights into how this compound stabilizes conformations of viral proteins, preventing their aggregation into infectious particles. This interaction is crucial for its antiviral activity .
Comparative Analysis
The following table summarizes the structural features and biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Contains fluorine and sulfamoyl groups | Effective against HBV; low cytotoxicity |
| N,N-Dimethyl-4-sulfamoylbenzamide | Similar benzamide structure without fluorine | Different antiviral efficacy |
| 5-Sulfamoyl-2-chlorobenzamide | Contains chlorine instead of fluorine | Altered lipophilicity affecting bioavailability |
| N-(3,4-Difluorophenyl)-sulfamoylbenzamide | Contains difluorophenyl moiety | Enhanced interaction with specific viral proteins |
Propriétés
IUPAC Name |
2-fluoro-N,N-dimethyl-5-sulfamoylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O3S/c1-12(2)9(13)7-5-6(16(11,14)15)3-4-8(7)10/h3-5H,1-2H3,(H2,11,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDJHQHECDAQLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)S(=O)(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















